molecular formula C12H13NO3 B173344 Benzyl 3-oxocyclobutylcarbamate CAS No. 130369-36-7

Benzyl 3-oxocyclobutylcarbamate

Cat. No. B173344
M. Wt: 219.24 g/mol
InChI Key: PSAMWNBBHLUISE-UHFFFAOYSA-N
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Patent
US06720427B2

Procedure details

A solution of (3-oxo-cyclobutyl)-carboxylic acid (506 mg, 4.4 mmol) and Et3N(734 μl) in 1:1 THF-Toluene (15 mL) was treated with diphenyl phosphoryl azide (956 μL, 4.4 mmol). The solutions warmed to 60° C. over ca. 45 minutes, at which point nitrogen evolution was noted. After 3 hours, benzyl alcohol (500 μL, 4.8 mmol) was added and the solution was kept at 60° C. for 4 hours. After cooling to room temperature, the solution was diluted with ethylacetate, was washed with saturated aqueous sodium bicarbonate (1 time), 0.5NHCl (2 times) NaHCO3 (1 time), was dried (MgSO4), filtered, and was purified by silica gel chromatography (4:1 Hexanes-Ethylacetate) to afford 405 mg of the title compound. 1HNMR(400 MHz, CDCl3) 7.32 (m,5H), 5.44 (s,1H), 5.08(s,2H) 4.29(m,1H), 3.36(m, 2H), 3.06 (m, 2H). LRMS (APCl−) 218.1 (M−H)−.
Quantity
506 mg
Type
reactant
Reaction Step One
[Compound]
Name
Et3N(734 μl)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
THF Toluene
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
956 μL
Type
reactant
Reaction Step One
Quantity
500 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:5][CH:4](C(O)=O)[CH2:3]1.C1[CH2:13][O:12]CC1.C1(C)C=CC=CC=1.C1(P([N:35]=[N+]=[N-])(C2C=CC=CC=2)=O)C=CC=CC=1.[CH2:38]([OH:45])[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1>C(OC(=O)C)C>[CH2:38]([O:45][C:13](=[O:12])[NH:35][CH:4]1[CH2:3][C:2](=[O:1])[CH2:5]1)[C:39]1[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=1 |f:1.2|

Inputs

Step One
Name
Quantity
506 mg
Type
reactant
Smiles
O=C1CC(C1)C(=O)O
Name
Et3N(734 μl)
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
THF Toluene
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1.C1(=CC=CC=C1)C
Name
Quantity
956 μL
Type
reactant
Smiles
C1(=CC=CC=C1)P(=O)(C1=CC=CC=C1)N=[N+]=[N-]
Step Two
Name
Quantity
500 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OC(C)=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
the solution was kept at 60° C. for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
WASH
Type
WASH
Details
was washed with saturated aqueous sodium bicarbonate (1 time), 0.5NHCl (2 times) NaHCO3 (1 time)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was purified by silica gel chromatography (4:1 Hexanes-Ethylacetate)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)OC(NC1CC(C1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 405 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.